molecular formula C18H24F2N2O2 B13895459 Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13895459
M. Wt: 338.4 g/mol
InChI Key: KKEMLAMMRQKRII-UHFFFAOYSA-N
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Description

Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tert-butyl group, a benzyl group, and two fluorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the bicyclic core, followed by the introduction of the benzyl and tert-butyl groups, and finally, the incorporation of the fluorine atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[321]octane-8-carboxylate stands out due to the presence of the benzyl and difluoro groups, which impart unique chemical and physical properties

Properties

Molecular Formula

C18H24F2N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C18H24F2N2O2/c1-17(2,3)24-16(23)22-14-9-18(19,20)15(22)12-21(11-14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3

InChI Key

KKEMLAMMRQKRII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1CN(C2)CC3=CC=CC=C3)(F)F

Origin of Product

United States

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